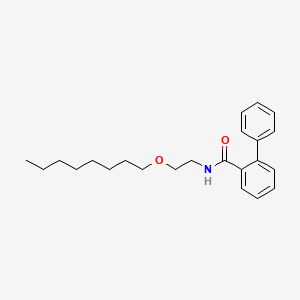![molecular formula C19H14N2 B11546510 N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline](/img/structure/B11546510.png)
N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-N-(2-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is a complex organic compound with a unique structure that combines an indeno-pyridine core with a 2-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-N-(2-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the indeno-pyridine core, followed by the introduction of the 2-methylphenyl group through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-N-(2-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nitrating agents (e.g., HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(5Z)-N-(2-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of (5Z)-N-(2-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE involves its interaction with molecular targets within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio)phenoxyacetic acid: This compound acts as a peroxisome proliferator-activated receptor agonist and is involved in regulating inflammation.
Uniqueness
(5Z)-N-(2-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is unique due to its indeno-pyridine core structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14N2 |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
N-(2-methylphenyl)indeno[1,2-b]pyridin-5-imine |
InChI |
InChI=1S/C19H14N2/c1-13-7-2-5-11-17(13)21-19-15-9-4-3-8-14(15)18-16(19)10-6-12-20-18/h2-12H,1H3 |
InChI Key |
YSUYPRDVWXEKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546431.png)
![N-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B11546435.png)
![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11546440.png)
![[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B11546455.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11546462.png)
![N-(3-Bromophenyl)-N-({N'-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11546463.png)
![3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11546469.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11546477.png)

![2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11546487.png)
![4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11546508.png)
![4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546511.png)
![N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11546517.png)
